2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
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Overview
Description
2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can be achieved through a multi-step process. One common method involves the initial formation of ethyl 2-chloromethyl-quinoline-3-carboxylate, which is then subjected to a one-pot reaction with various amines in a refluxing ethanol-acetic acid solvent system . This process involves a Williamson-type reaction followed by intramolecular nucleophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial agent.
Medicine: Potential therapeutic applications due to its biological activity against various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit the growth of Leishmania parasites by interfering with their metabolic processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Quinoline-based isoindolin-1-ones: These compounds have a quinoline moiety fused with an isoindolin-1-one structure and are known for their pharmacological properties.
Uniqueness
2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C20H18N2O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C20H18N2O/c1-3-14-8-10-15(11-9-14)22-12-18-19(20(22)23)13(2)16-6-4-5-7-17(16)21-18/h4-11H,3,12H2,1-2H3 |
InChI Key |
RNAOBQMUDIHFKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=NC4=CC=CC=C4C(=C3C2=O)C |
Origin of Product |
United States |
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